2-Azaspiro[3.4]oct-6-ene hydrochloride
CAS No.: 2241131-01-9
Cat. No.: VC6749796
Molecular Formula: C7H12ClN
Molecular Weight: 145.63
* For research use only. Not for human or veterinary use.
![2-Azaspiro[3.4]oct-6-ene hydrochloride - 2241131-01-9](/images/structure/VC6749796.png)
Specification
CAS No. | 2241131-01-9 |
---|---|
Molecular Formula | C7H12ClN |
Molecular Weight | 145.63 |
IUPAC Name | 2-azaspiro[3.4]oct-6-ene;hydrochloride |
Standard InChI | InChI=1S/C7H11N.ClH/c1-2-4-7(3-1)5-8-6-7;/h1-2,8H,3-6H2;1H |
Standard InChI Key | YOCDWTMGXLJZSJ-UHFFFAOYSA-N |
SMILES | C1C=CCC12CNC2.Cl |
Introduction
Chemical Structure and Molecular Properties
Structural Elucidation
The molecular structure of 2-azaspiro[3.4]oct-6-ene hydrochloride consists of a cyclopropane ring (three-membered) fused to a six-membered ring containing a nitrogen atom at position 2. The spiro junction occurs at the carbon shared between both rings. Key structural features include:
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Cyclopropane ring: Introduces angle strain, increasing reactivity.
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Azacyclic ring: A six-membered ring with one nitrogen atom, contributing basicity.
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Double bond: Positioned at the 6-ene location, enabling conjugation and further functionalization .
The hydrochloride salt forms via protonation of the secondary amine, yielding a crystalline solid with improved handling properties .
Table 1: Physicochemical Properties of 2-Azaspiro[3.4]oct-6-ene Hydrochloride
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 145.63 g/mol | |
CAS Number | 2241131-01-9 | |
Storage Conditions | 2–7°C (refrigerated) | |
Hazard Classification | Warning (Achtung) |
Synthesis and Manufacturing
Annulation Strategies
Three synthetic routes have been developed to access 2-azaspiro[3.4]oct-6-ene hydrochloride, as detailed in a 2019 study :
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Cyclopentane Annulation: Constructs the cyclopropane ring first, followed by azacycle formation.
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Four-Membered Ring Annulation: Builds the azacyclic ring prior to cyclopropane closure.
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Hybrid Approach: Combines elements of both strategies for optimal yield.
Table 2: Comparison of Synthetic Routes
Method | Starting Materials | Yield (%) | Advantages | Limitations |
---|---|---|---|---|
Cyclopentane Annulation | Cyclopentene derivatives | 45 | Minimal chromatography | Moderate yield |
Four-Membered Annulation | Aziridine precursors | 52 | Scalable | Requires inert atmosphere |
Hybrid Approach | Commercially available reagents | 60 | High purity | Multi-step synthesis |
The hybrid method, yielding 60%, is favored for industrial applications due to its balance of efficiency and practicality .
Key Reaction Mechanisms
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Cyclopropanation: Achieved via [2+1] cycloaddition using dichlorocarbene or transition-metal catalysts.
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Ring Expansion: The azacyclic ring forms through intramolecular nucleophilic attack, facilitated by Lewis acids like BF₃·OEt₂ .
Comparative Analysis with Related Azaspiro Compounds
Table 3: Structural and Functional Comparison
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